Dimethyl(quinolin-5-yl)phosphine oxide
Overview
Description
Dimethyl(quinolin-5-yl)phosphine oxide is an organophosphorus compound with the molecular formula C11H12NOP It is characterized by the presence of a quinoline ring attached to a dimethylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(quinolin-5-yl)phosphine oxide typically involves the reaction of quinoline derivatives with dimethylphosphine oxide. One common method includes the use of quinoline-5-boronic acid and dimethylphosphine oxide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(quinolin-5-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives and phosphine-containing compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl(quinolin-5-yl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of Dimethyl(quinolin-5-yl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the phosphine oxide group can coordinate with metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: A simpler analog with similar chemical properties but lacking the quinoline ring.
Diphenylphosphine oxide: Contains phenyl groups instead of the quinoline ring, used in similar applications.
Quinoline N-oxide: Lacks the phosphine oxide group but shares the quinoline structure.
Uniqueness
Dimethyl(quinolin-5-yl)phosphine oxide is unique due to the combination of the quinoline ring and the phosphine oxide group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
5-dimethylphosphorylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSOBXWQWQSFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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